molecular formula C13H18N2 B256425 1-Butyl-5,6-dimethylbenzimidazole

1-Butyl-5,6-dimethylbenzimidazole

Katalognummer B256425
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: LHFOMDUUSOWVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-5,6-dimethylbenzimidazole (BDMB) is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a useful tool for investigating various biological processes.

Wirkmechanismus

1-Butyl-5,6-dimethylbenzimidazole is known to interact with DNA and RNA molecules, which can affect their structure and function. It has also been shown to inhibit the activity of various enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-Butyl-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects, including the ability to induce cell death in cancer cells and to inhibit the growth of bacterial and fungal pathogens. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-Butyl-5,6-dimethylbenzimidazole in lab experiments is its high selectivity and sensitivity for detecting metal ions. However, one limitation is its potential toxicity, which can limit its use in certain applications.

Zukünftige Richtungen

There are many potential future directions for the study of 1-Butyl-5,6-dimethylbenzimidazole, including the development of new fluorescent probes for detecting metal ions, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanism of action of 1-Butyl-5,6-dimethylbenzimidazole and its potential applications in various biological processes.

Synthesemethoden

1-Butyl-5,6-dimethylbenzimidazole can be synthesized through a multi-step process involving the condensation of 5,6-dimethyl-1,2-phenylenediamine and butyraldehyde. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-Butyl-5,6-dimethylbenzimidazole has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a pH indicator, and as a potential anti-cancer agent. It has also been used to study the mechanism of action of various biological processes, such as DNA replication and protein synthesis.

Eigenschaften

Produktname

1-Butyl-5,6-dimethylbenzimidazole

Molekularformel

C13H18N2

Molekulargewicht

202.3 g/mol

IUPAC-Name

1-butyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C13H18N2/c1-4-5-6-15-9-14-12-7-10(2)11(3)8-13(12)15/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

LHFOMDUUSOWVPJ-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C=C(C(=C2)C)C

Kanonische SMILES

CCCCN1C=NC2=C1C=C(C(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.